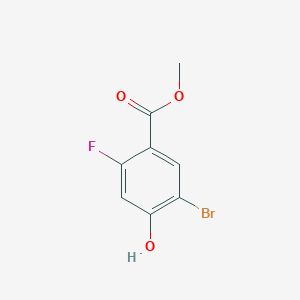

Methyl 5-bromo-2-fluoro-4-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-fluoro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUFUUXPRULILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 5-bromo-2-fluoro-4-hydroxybenzoate

This guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 5-bromo-2-fluoro-4-hydroxybenzoate, a compound of interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and theoretical background for the effective characterization of this halogenated phenolic compound.

Introduction: The Analytical Imperative

Methyl 5-bromo-2-fluoro-4-hydroxybenzoate (C₈H₆BrFO₃) is a substituted aromatic compound with a molecular weight of approximately 249.03 g/mol .[1] Its multifaceted structure, incorporating bromine and fluorine atoms, a hydroxyl group, and a methyl ester, presents a unique analytical challenge. Mass spectrometry stands as a pivotal technique for its structural elucidation, purity assessment, and quantification in complex matrices. Understanding its ionization and fragmentation behavior is paramount for developing robust analytical methods. This guide will explore both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) approaches, providing a framework for method development and data interpretation.

Physicochemical Properties and Expected Mass Spectrometric Behavior

A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometric analysis.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₆BrFO₃ | [1] |

| Monoisotopic Mass | 247.94843 Da | [1] |

| Average Mass | 249.03 g/mol | [1] |

| Key Structural Features | Phenolic hydroxyl group, methyl ester, bromine atom, fluorine atom | Inferred |

| Expected Ionization | Amenable to both Electrospray Ionization (ESI) and Electron Ionization (EI) | Inferred |

The presence of the acidic phenolic hydroxyl group makes this molecule particularly suitable for negative ion mode Electrospray Ionization (ESI), although positive ion mode is also feasible. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the hydroxyl group is recommended to improve volatility and chromatographic peak shape.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for the analysis of moderately polar compounds like Methyl 5-bromo-2-fluoro-4-hydroxybenzoate, offering high sensitivity and selectivity without the need for derivatization.

Experimental Protocol: LC-MS/MS

This protocol outlines a general procedure for the analysis of Methyl 5-bromo-2-fluoro-4-hydroxybenzoate using a triple quadrupole or Q-TOF mass spectrometer.

3.1.1. Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of Methyl 5-bromo-2-fluoro-4-hydroxybenzoate and dissolve it in 10 mL of methanol or acetonitrile to prepare a 100 µg/mL stock solution.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

Matrix Samples: For analysis in complex matrices (e.g., plasma, reaction mixtures), perform a suitable extraction such as liquid-liquid extraction or solid-phase extraction (SPE) using Oasis HLB cartridges.[3] The final extract should be reconstituted in the initial mobile phase.

3.1.2. Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is recommended for good retention and separation.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10-10.1 min: 90-10% B

-

10.1-15 min: 10% B (Re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

3.1.3. Mass Spectrometry Conditions (Negative Ion ESI)

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: -3.0 kV

-

Source Temperature: 120 °C[4]

-

Desolvation Temperature: 400 °C[4]

-

Cone Gas Flow: 50 L/h[4]

-

Desolvation Gas Flow: 800 L/h[4]

-

Collision Gas: Argon

-

MS Scan Range: m/z 50-300

-

MS/MS Analysis: For fragmentation studies, select the precursor ion at m/z 247 and perform product ion scans using a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Data Interpretation: Predicted Fragmentation Pathways

The fragmentation of Methyl 5-bromo-2-fluoro-4-hydroxybenzoate in negative ion mode is expected to proceed through several key pathways, primarily involving the loss of the methyl group and subsequent decarboxylation. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table of Predicted Fragment Ions (Negative Mode ESI-MS/MS):

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 247/249 [M-H]⁻ | 232/234 | CH₃ | Deprotonated 5-bromo-2-fluoro-4-hydroxybenzoic acid |

| 232/234 | 188/190 | CO₂ | Deprotonated 4-bromo-1-fluoro-3-hydroxybenzene |

| 247/249 [M-H]⁻ | 216/218 | OCH₃ | Anion of 5-bromo-2-fluoro-4-hydroxybenzoyl radical |

| 247/249 [M-H]⁻ | 154 | Br and COOCH₃ | Anion of 2-fluoro-4-hydroxybenzoyl radical |

Visualization of the LC-MS Workflow:

Caption: Workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathway of Methyl 5-bromo-2-fluoro-4-hydroxybenzoate (Negative ESI):

Sources

- 1. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | C8H6BrFO3 | CID 66887268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(4-bromo-2-fluorophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-bromo-2-fluorophenoxy)acetic acid, a halogenated phenoxyacetic acid derivative with significant potential as a building block in medicinal chemistry and materials science. With the molecular formula C8H6BrFO3, this compound is of particular interest to researchers in drug development due to its structural motifs that are amenable to a variety of synthetic transformations. This guide covers the nomenclature, physicochemical properties, a detailed synthesis protocol, key applications with a focus on its role as a synthetic intermediate, and essential safety and handling information. The content is structured to provide both foundational knowledge and practical insights for laboratory applications.

Compound Identification and Properties

Nomenclature and Synonyms

The compound with the molecular formula C8H6BrFO3 is systematically named according to IUPAC nomenclature. Its primary identifier and common synonyms are crucial for accurate sourcing and referencing in scientific literature.

-

IUPAC Name: 2-(4-bromo-2-fluorophenoxy)acetic acid[1]

-

Synonyms: (4-bromo-2-fluorophenoxy)acetic acid, Acetic acid, 2-(4-bromo-2-fluorophenoxy)-, Acetic acid, (4-bromo-2-fluorophenoxy)-

-

CAS Number: 451-90-1[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-bromo-2-fluorophenoxy)acetic acid is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C8H6BrFO3 | N/A |

| Molecular Weight | 249.04 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 113 °C | N/A |

| Boiling Point | 343.2 °C at 760 mmHg | N/A |

| Flash Point | 161.4 °C | N/A |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed in a dry place at room temperature. | [1] |

Synthesis of 2-(4-bromo-2-fluorophenoxy)acetic Acid

The synthesis of 2-(4-bromo-2-fluorophenoxy)acetic acid is most commonly achieved through the Williamson ether synthesis. This method involves the reaction of a phenol with an alkyl halide in the presence of a base. In this specific case, 4-bromo-2-fluorophenol is reacted with an acetic acid derivative.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 2-(4-bromo-2-fluorophenoxy)acetic acid.

Experimental Protocol

This protocol is a representative procedure based on the Williamson ether synthesis for phenoxyacetic acids.

Materials:

-

4-bromo-2-fluorophenol

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Step 1: Synthesis of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate

-

To a solution of 4-bromo-2-fluorophenol (1 equivalent) in DMF, add anhydrous potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 20 minutes.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude ethyl ester.

Step 2: Hydrolysis to 2-(4-bromo-2-fluorophenoxy)acetic acid

-

Dissolve the crude ethyl ester in a mixture of ethanol and 10% aqueous NaOH solution.

-

Stir the mixture at room temperature for 2-4 hours or until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl to pH 2-3.

-

The product will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-(4-bromo-2-fluorophenoxy)acetic acid.

Applications in Research and Drug Development

2-(4-bromo-2-fluorophenoxy)acetic acid is a valuable intermediate in organic synthesis, particularly in the development of new pharmaceutical agents. The presence of both bromine and fluorine atoms on the phenyl ring provides distinct advantages.

The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final compound, which are desirable properties in drug candidates.

Intermediate for COX-2 Inhibitors

Phenoxyacetic acid derivatives have been explored as scaffolds for the development of selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Caption: Simplified signaling pathway showing the role of COX-2 in inflammation and its inhibition.

Spectral Data

¹H NMR

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene and carboxylic acid protons of the acetic acid moiety. The aromatic region will display complex splitting patterns due to the presence of both bromine and fluorine substituents. The methylene protons adjacent to the ether oxygen will likely appear as a singlet, and the carboxylic acid proton will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR

The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and ether substituents. The methylene carbon will be in the aliphatic region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak would be expected at m/z 248 and 250 in an approximately 1:1 ratio, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the phenoxyacetic acid structure. Predicted mass spectrometry data suggests adducts at [M+H]+ (m/z 248.95571) and [M-H]- (m/z 246.94115).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid.

-

A strong C=O stretch from the carboxylic acid carbonyl group.

-

C-O stretching bands for the ether linkage.

-

C-H stretching and bending vibrations for the aromatic ring and the methylene group.

-

C-Br and C-F stretching vibrations in the fingerprint region.

Safety and Handling

2-(4-bromo-2-fluorophenoxy)acetic acid should be handled with appropriate safety precautions in a laboratory setting.

-

Signal Word: Warning[1]

-

Pictogram: [1]

-

GHS07 (Exclamation Mark)

-

-

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

2-(4-bromo-2-fluorophenoxy)acetic acid is a synthetically versatile compound with significant potential for applications in drug discovery and fine chemical synthesis. Its well-defined physicochemical properties and established synthetic routes, such as the Williamson ether synthesis, make it an accessible and valuable tool for researchers. The presence of both bromine and fluorine substituents offers strategic advantages for the design and synthesis of novel molecules with potentially enhanced biological activity. Proper handling and adherence to safety guidelines are essential when working with this compound. This guide serves as a foundational resource for scientists and researchers looking to utilize 2-(4-bromo-2-fluorophenoxy)acetic acid in their work.

References

-

PubChemLite. (n.d.). 2-(2-bromo-4-fluorophenoxy)acetic acid (C8H6BrFO3). Retrieved January 26, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Use of Methyl 5-bromo-2-fluoro-4-hydroxybenzoate in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Importance of a Multifunctional Building Block

Methyl 5-bromo-2-fluoro-4-hydroxybenzoate is a highly functionalized aromatic building block poised for significant applications in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, a hydroxyl group for further derivatization or to direct metallation, and a methyl ester as a handle for amide formation or hydrolysis—renders it a versatile precursor for the synthesis of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, and the successful implementation of this reaction with a sterically demanding and electronically nuanced substrate like Methyl 5-bromo-2-fluoro-4-hydroxybenzoate is critical for its effective utilization.[1][2] This guide provides a comprehensive overview, from mechanistic principles to detailed experimental protocols, for the effective application of this valuable synthon in Suzuki-Miyaura coupling reactions.

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organoboron reagent and an organic halide.[3] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

For Methyl 5-bromo-2-fluoro-4-hydroxybenzoate, several structural features warrant careful consideration:

-

Steric Hindrance: The presence of substituents ortho to the bromine atom (the fluorine atom) can impede the oxidative addition of the palladium catalyst. To overcome this, the use of bulky, electron-rich phosphine ligands is often necessary to promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species.[1]

-

Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can increase the electrophilicity of the carbon-bromine bond, potentially facilitating oxidative addition. Conversely, the para-hydroxyl group is electron-donating, which could have a counteracting effect.

-

The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the basic conditions of the reaction. It may be necessary to protect the hydroxyl group prior to coupling, or to use a base that is strong enough to deprotonate the phenol but does not lead to unwanted side reactions. Alternatively, certain conditions can tolerate a free hydroxyl group.

Recommended Experimental Protocols

The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of Methyl 5-bromo-2-fluoro-4-hydroxybenzoate. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol is a general starting point for coupling with a variety of aryl- and heteroarylboronic acids.

Materials:

-

Methyl 5-bromo-2-fluoro-4-hydroxybenzoate

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (2,6-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Experimental Workflow:

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

To a dry Schlenk flask, add Methyl 5-bromo-2-fluoro-4-hydroxybenzoate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.

-

Under a positive pressure of inert gas, add degassed 1,4-dioxane (to make a ~0.1 M solution) and degassed water (typically 1/4 to 1/10 of the dioxane volume).

-

In a separate vial, pre-mix the palladium(II) acetate (0.03 eq) and SPhos (0.06 eq) in a small amount of the degassed dioxane.

-

Add the catalyst pre-mixture to the reaction flask via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid optimization and synthesis, microwave irradiation can significantly reduce reaction times.

Materials:

-

Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Step-by-Step Procedure:

-

In a microwave-safe reaction vial, combine Methyl 5-bromo-2-fluoro-4-hydroxybenzoate (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

-

Add palladium(II) acetate (0.05 eq) and SPhos (0.10 eq).

-

Add degassed 1,4-dioxane and water (e.g., 5:1 ratio) to achieve a concentration of approximately 0.2 M.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes.

-

Monitor the reaction by LC-MS after cooling.

-

Follow the work-up and purification procedure outlined in Protocol 1.

Data Presentation: Key Reaction Parameters

| Parameter | Recommended Range/Value | Rationale |

| Arylboronic Acid | 1.1 - 2.0 equivalents | To ensure complete consumption of the aryl bromide. |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors. |

| Ligand | SPhos, RuPhos, XPhos | Bulky, electron-rich phosphines for challenging substrates. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Choice of base can significantly impact yield; stronger bases may be needed. |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic polar solvents with water are generally effective. |

| Temperature | 80 - 120 °C (conventional), 120 - 160 °C (microwave) | Higher temperatures may be required for less reactive partners. |

| Reaction Time | 2 - 24 hours (conventional), 10 - 90 minutes (microwave) | Monitor by TLC or LC-MS for completion. |

Troubleshooting and Optimization

-

Low Yield:

-

Increase catalyst loading: Try increasing the palladium and ligand loading to 5-10 mol%.

-

Screen different ligands: Buchwald-type ligands (SPhos, XPhos, RuPhos) are excellent starting points, but others may prove more effective.

-

Vary the base: Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.

-

Change the solvent system: Toluene or DMF can be effective alternatives to dioxane.

-

Increase the temperature: Carefully increase the reaction temperature.

-

-

Side Reactions:

-

Protodebromination (loss of bromine): This can occur if the catalytic cycle is inefficient. Ensure the reaction is thoroughly deoxygenated and consider a different ligand or base.

-

Homocoupling of the boronic acid: This is often observed with highly reactive boronic acids. Using a slight excess of the aryl bromide can sometimes mitigate this.

-

-

Incomplete Conversion:

-

Check the purity of reagents: Ensure the boronic acid is of high quality.

-

Degas solvents thoroughly: Oxygen can deactivate the palladium catalyst.

-

Increase reaction time or temperature.

-

Conclusion

Methyl 5-bromo-2-fluoro-4-hydroxybenzoate is a powerful synthetic intermediate whose utility can be fully realized through the strategic application of the Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic nuances posed by its structure and by employing robust, well-optimized protocols, researchers can efficiently generate a diverse array of novel compounds for further investigation in drug discovery and materials science. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this versatile building block in your research endeavors.

References

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]

-

Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

-

Tyrell, J. H., & Brookes, P. (2011). The Suzuki–Miyaura reaction: an overview of the factors affecting the reaction. Organic & Biomolecular Chemistry, 9(16), 5551–5589. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Safe Handling and Disposal of Methyl 5-bromo-2-fluoro-4-hydroxybenzoate

Abstract: This document provides a detailed protocol for the safe handling, storage, and disposal of Methyl 5-bromo-2-fluoro-4-hydroxybenzoate, a halogenated aromatic compound frequently utilized as an intermediate in pharmaceutical research and drug development. Due to its classification as a hazardous substance, adherence to strict safety protocols is imperative to mitigate risks to personnel and the environment. This guide is intended for researchers, chemists, and laboratory professionals, offering field-proven insights and step-by-step procedures grounded in established safety principles.

Core Principles: Understanding the Hazard

Methyl 5-bromo-2-fluoro-4-hydroxybenzoate and structurally similar compounds present a multi-faceted risk profile that demands rigorous control measures. The primary hazards stem from its acute toxicity if ingested, its capacity to cause severe skin and eye irritation or damage, and its potential to irritate the respiratory system.[1][2] Furthermore, as a brominated organic compound, it is classified as harmful to aquatic life with long-lasting effects, necessitating specialized disposal procedures to prevent environmental contamination.[1] A thorough understanding of these risks is the foundation of a safe experimental workflow.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding the hazards associated with this compound. The following table summarizes its key classifications based on available safety data for this and structurally analogous chemicals.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 💀 | Danger | H301: Toxic if swallowed.[1] |

| Acute Toxicity, Dermal | ❗ | Warning | H312: Harmful in contact with skin.[2] |

| Skin Irritation | ❗ | Warning | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage.[1] |

| Acute Toxicity, Inhalation | ❗ | Warning | H332: Harmful if inhaled.[2] |

| Respiratory Irritation | ❗ | Warning | H335: May cause respiratory irritation.[1][2][3][4] |

| Aquatic Hazard (Chronic) | (No Pictogram) | (No Signal Word) | H412: Harmful to aquatic life with long lasting effects.[1] |

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

The cornerstone of safely handling Methyl 5-bromo-2-fluoro-4-hydroxybenzoate is a multi-layered approach that prioritizes eliminating and controlling hazards at their source before relying on personal barriers. This is known as the Hierarchy of Controls.

Caption: Hierarchy of Controls for chemical handling.

Engineering Controls: The Primary Barrier

All manipulations of solid Methyl 5-bromo-2-fluoro-4-hydroxybenzoate or its solutions must be performed within a certified chemical fume hood.[1][5] This is non-negotiable. The fume hood's exhaust ventilation is the most critical engineering control, as it captures and removes dust, aerosols, and vapors at the source, preventing inhalation, which can cause respiratory irritation or toxicity.[1][2]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect against direct contact. It does not reduce the hazard itself but provides a final barrier. The minimum required PPE when handling this compound includes:

-

Eye and Face Protection: Chemical splash goggles are mandatory.[6] In situations with a high potential for splashing, a face shield should be worn in addition to goggles.[6][7][8] Standard safety glasses do not provide adequate protection. An emergency eye wash station must be immediately accessible.[1][6]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[1][6] It is crucial to inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves must be removed promptly using the proper technique to avoid skin exposure, and hands should be washed thoroughly afterward.[6][4]

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened to protect against accidental skin contact.[8] Ensure that legs and feet are fully covered; open-toed shoes are strictly prohibited.[8]

-

Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. However, a self-contained breathing apparatus (SCBA) must be available for emergency situations, such as a large spill.[1]

Standard Operating Protocols

Adherence to standardized protocols is key to ensuring reproducible science and, most importantly, consistent safety.

Protocol 3.1: Safe Handling and Use

This protocol outlines the essential steps for safely weighing and using the solid compound.

Caption: Workflow for the safe handling of the compound.

-

Preparation: Before handling, ensure all required PPE is available and in good condition. Designate a specific area within the fume hood for the procedure.

-

Weighing: To minimize the generation of airborne dust, do not pour the solid directly from the primary container. Use a spatula to carefully transfer the required amount to a tared weigh boat or glassine paper.

-

Transfer: Promptly transfer the weighed solid into the reaction vessel or solvent. If dissolving, add the solid to the solvent slowly to avoid splashing.

-

Cleanup: Following the transfer, decontaminate the spatula and the weighing area with a suitable solvent (e.g., ethanol or isopropanol) on a disposable wipe. Dispose of the wipe and any contaminated materials as halogenated waste.

-

Post-Handling: After completing the task, remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent self-contamination. Wash hands thoroughly with soap and water.[6]

Protocol 3.2: Storage

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.

-

Container: Keep the compound in its original, tightly sealed container.[4]

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6][4][5] Some suppliers recommend refrigerated storage (2-8°C).[6][4]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.

-

Inventory: Maintain an accurate chemical inventory to track the quantity and location of the compound.

Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Protocol 4.1: First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury from exposure.

-

Inhalation: Immediately move the affected person to fresh air.[1][3][4] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth if the victim ingested the chemical) and seek immediate medical attention.[1][4]

-

Skin Contact: Remove all contaminated clothing and footwear at once.[1][3] Immediately drench the affected skin with copious amounts of running water for at least 15 minutes.[1] Seek immediate medical attention.[1][6]

-

Eye Contact: Immediately flush the eyes with a gentle stream of running water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][4] Remove contact lenses if present and easy to do.[6] Transfer to a hospital for specialist examination without delay.[1]

-

Ingestion: Do NOT induce vomiting.[1][6] If the person is conscious, wash out their mouth with water and have them drink half a litre of water.[1] Seek immediate medical attention by calling a poison center or physician.[1]

Protocol 4.2: Spill Response

The response to a spill depends critically on its scale and location.

Caption: Decision tree for chemical spill response.

-

Minor Spill (Small quantity, contained within a fume hood):

-

Alert personnel in the immediate area.

-

Ensure you have the correct PPE on.

-

Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[9][10][11] Do not use combustible materials like paper towels for large quantities of liquid.

-

Working from the outside in, carefully sweep the absorbed material into a dustpan.

-

Place the collected material into a heavy-duty plastic bag or a designated waste container.[12]

-

Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

-

Seal, label as "Hazardous Waste: Methyl 5-bromo-2-fluoro-4-hydroxybenzoate Spill Debris," and arrange for disposal.

-

-

Major Spill (Large quantity, outside of a fume hood, or if you feel unsafe):

-

Immediately alert everyone in the laboratory to evacuate.

-

If safe to do so, close the sash of the fume hood and shut the laboratory door to contain vapors.

-

Activate the nearest fire alarm to initiate a building evacuation.

-

Call your institution's emergency services (e.g., Environmental Health & Safety) and provide them with the chemical name, location, and estimated quantity of the spill.

-

Do NOT attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.[12][13]

-

Waste Disposal Protocol

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

Protocol 5.1: Segregation and Collection of Waste

The central principle of disposal for this compound is segregation . As a halogenated organic compound, it must never be mixed with non-halogenated waste streams.[5][14][15] Co-mingling these waste types leads to needlessly high disposal costs and complexifies the disposal process, as the entire volume must be treated as more hazardous halogenated waste.[5][15]

-

Designated Container: All waste containing Methyl 5-bromo-2-fluoro-4-hydroxybenzoate must be collected in a container clearly and conspicuously labeled "HALOGENATED ORGANIC WASTE".[14][16]

-

Waste Types: This includes:

-

Unused or expired solid compound.

-

Contaminated PPE (gloves, wipes, weigh boats).

-

Solutions containing the compound.

-

Spill cleanup debris.

-

-

Container Management: The waste container must be kept tightly sealed except when adding waste.[5][17] It should be stored in a designated satellite accumulation area within the lab, inside a secondary containment bin to prevent the release of contents in case of a leak.[5]

-

Disposal Request: When the container is full, submit a chemical waste pickup request to your institution's Environmental Health & Safety department. Do not pour any amount of this chemical or its solutions down the drain.[15]

The ultimate disposal of halogenated organic waste is typically achieved through high-temperature incineration at a licensed hazardous waste facility, which is designed to break down the molecules and scrub harmful byproducts like hydrogen bromide from the exhaust gases.[16][18]

References

-

PubChem. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | C8H6BrFO3.[Link]

-

Bucknell University. HAZARDOUS WASTE SEGREGATION.[Link]

-

University of Nebraska-Lincoln. SPILL CLEANUP QUICK REFERENCE.[Link]

-

MDPI. Removal of Bromine from Polymer Blends...[Link]

-

Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.[Link]

-

Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

-

Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.[Link]

-

University of California, Santa Barbara. Guide for Chemical Spill Response.[Link]

-

U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.[Link]

-

PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation.[Link]

-

Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.[Link]

- Google Patents.

-

Georgia Institute of Technology. Spill Kits and Spill Clean Up Procedures.[Link]

-

Temple University. Halogenated Solvents in Laboratories.[Link]

-

Food and Agriculture Organization of the United Nations. METHYL p-HYDROXYBENZOATE.[Link]

- Google Patents.

-

American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.[Link]

-

PubMed. Catalytic destruction of brominated aromatic compounds...[Link]

-

DrugBank Online. Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry.[Link]

-

PubChem. Methyl 2-bromo-5-hydroxybenzoate | C8H7BrO3.[Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | C8H6BrFO3 | CID 66887268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. campusoperations.temple.edu [campusoperations.temple.edu]

- 6. synquestlabs.com [synquestlabs.com]

- 7. americanchemistry.com [americanchemistry.com]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. enhs.uark.edu [enhs.uark.edu]

- 10. ehs.gatech.edu [ehs.gatech.edu]

- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 13. acs.org [acs.org]

- 14. scienceready.com.au [scienceready.com.au]

- 15. 7.2 Organic Solvents [ehs.cornell.edu]

- 16. bucknell.edu [bucknell.edu]

- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 18. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting common side reactions in Methyl 5-bromo-2-fluoro-4-hydroxybenzoate synthesis

Technical Support Center: Synthesis of Methyl 5-bromo-2-fluoro-4-hydroxybenzoate

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-fluoro-4-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthetic transformation. My aim is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Methyl 5-bromo-2-fluoro-4-hydroxybenzoate, and at which stage do problems typically arise?

The most prevalent and direct route is the regioselective electrophilic bromination of Methyl 2-fluoro-4-hydroxybenzoate. This precursor is typically synthesized by the esterification of 2-fluoro-4-hydroxybenzoic acid. The critical and often problematic step is the bromination, where achieving high regioselectivity and preventing side reactions is paramount.

Q2: Why is regioselectivity a concern during the bromination step?

The hydroxyl (-OH) and, to a lesser extent, the methyl ester (-COOCH₃) and fluoro (-F) groups on the aromatic ring are directing groups in electrophilic aromatic substitution. The powerful activating and ortho-, para-directing nature of the hydroxyl group strongly influences where the bromine atom will be added. While the desired product is the 5-bromo isomer, other isomers, such as the 3-bromo or di-bromo products, can also be formed.

Q3: What are the most common impurities I should be looking for?

The primary impurities include:

-

Unreacted starting material (Methyl 2-fluoro-4-hydroxybenzoate).

-

The undesired 3-bromo isomer.

-

Di-brominated products (e.g., 3,5-dibromo).

-

Hydrolyzed starting material or product (the corresponding carboxylic acid).

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis. The troubleshooting logic is designed to help you identify the root cause and implement effective solutions.

Problem 1: Low Yield and Significant Amount of Unreacted Starting Material

Symptoms:

-

TLC or LC-MS analysis shows a high proportion of the starting material, Methyl 2-fluoro-4-hydroxybenzoate, remaining after the reaction is deemed complete.

-

The isolated yield of the desired product is significantly lower than expected.

Root Cause Analysis:

This issue typically points to insufficient reactivity of the brominating agent or deactivation of the electrophile.

-

Insufficiently Activated Brominating Agent: Common brominating agents like N-Bromosuccinimide (NBS) may require a catalyst or specific solvent conditions to be effective.

-

Degradation of Brominating Agent: NBS and other similar reagents can degrade if exposed to moisture or light for extended periods.

-

Low Reaction Temperature: The activation energy for the reaction may not be met if the temperature is too low, leading to a sluggish reaction.

Solutions:

| Solution | Mechanism of Action | Experimental Protocol |

| Optimize Solvent | The polarity of the solvent can significantly influence the solubility and reactivity of the brominating agent. | Switch from non-polar solvents like CCl₄ to polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF), which can help to solvate the ionic intermediates and accelerate the reaction. |

| Introduce a Catalyst | A mild Lewis acid or a protic acid can polarize the Br-X bond of the brominating agent, making it a more potent electrophile. | For NBS, a catalytic amount of silica gel or a protic acid like acetic acid can be added to the reaction mixture. |

| Verify Reagent Quality | Ensure the brominating agent is pure and has not degraded. | Use a freshly opened bottle of NBS or recrystallize the existing stock. Store it in a desiccator, protected from light. |

| Increase Reaction Temperature | Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. | Incrementally increase the reaction temperature by 10°C and monitor the reaction progress by TLC or LC-MS. Be cautious, as higher temperatures can also promote side reactions. |

Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)

Symptoms:

-

¹H NMR or LC-MS analysis of the crude product shows the presence of multiple brominated isomers, with the 3-bromo isomer being a common byproduct.

Root Cause Analysis:

The formation of multiple isomers is a classic problem in electrophilic aromatic substitution on polysubstituted rings. The hydroxyl group is a powerful ortho-, para-director. Since the para position is blocked by the ester, it directs ortho to both positions 3 and 5. While the fluorine at position 2 provides some steric hindrance to favor substitution at position 5, this selectivity can be overcome under harsh reaction conditions.

Solutions:

| Solution | Mechanism of Action | Experimental Protocol |

| Lower Reaction Temperature | Lower temperatures increase the kinetic control of the reaction, favoring the sterically less hindered and electronically preferred product. | Run the reaction at 0°C or even -20°C. Add the brominating agent slowly to maintain a consistent low temperature and avoid localized heating. |

| Choice of Brominating Agent | Bulky brominating agents can enhance steric hindrance, favoring substitution at the less crowded position 5. | Consider using a bulkier brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) instead of NBS. |

| Solvent Effects | The solvent can influence the effective size of the electrophile and the transition state energies, thereby affecting regioselectivity. | Experiment with a range of solvents, from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile), to find the optimal balance for selectivity. |

Troubleshooting Workflow for Poor Regioselectivity

Caption: A decision tree for troubleshooting poor regioselectivity.

Problem 3: Formation of Di-brominated Byproducts

Symptoms:

-

Mass spectrometry data shows a peak corresponding to the mass of a di-brominated product.

-

This can lead to a lower yield of the desired mono-brominated product and complications in purification.

Root Cause Analysis:

The hydroxyl group is a strong activating group, and once the first bromine is added, the ring is still activated enough to undergo a second bromination, especially if there is an excess of the brominating agent.

Solutions:

| Solution | Mechanism of Action | Experimental Protocol |

| Control Stoichiometry | Using a precise amount of the brominating agent ensures that there is not enough to allow for a second substitution reaction. | Carefully weigh the brominating agent and use no more than 1.0 to 1.05 equivalents relative to the starting material. |

| Slow Addition of Reagent | Adding the brominating agent slowly keeps its instantaneous concentration low, disfavoring the faster second bromination of the already-formed product. | Dissolve the brominating agent in the reaction solvent and add it dropwise to the solution of the starting material over an extended period (e.g., 30-60 minutes). |

| Monitor Reaction Closely | Overrunning the reaction can lead to the formation of byproducts. | Monitor the reaction by TLC or LC-MS every 15-30 minutes. Once the starting material is consumed, quench the reaction immediately. |

Problem 4: Hydrolysis of the Methyl Ester Group

Symptoms:

-

The presence of a new, more polar spot on TLC.

-

LC-MS data shows a peak corresponding to the mass of the carboxylic acid (either of the starting material or the product).

-

The ¹H NMR spectrum may show a disappearance of the methyl singlet around 3.9 ppm and the appearance of a broad carboxylic acid proton peak.

Root Cause Analysis:

The ester group can be susceptible to hydrolysis under either acidic or basic conditions. If the bromination is carried out in the presence of strong acids or if the workup involves harsh basic conditions, hydrolysis can occur. Some brominating agents can also generate acidic byproducts. For example, NBS produces succinimide, which is weakly acidic.

Solutions:

| Solution | Mechanism of Action | Experimental Protocol |

| Use Anhydrous Conditions | The absence of water will prevent the hydrolysis reaction from occurring. | Use anhydrous solvents and dry all glassware thoroughly before starting the reaction. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Neutral or Buffered Workup | Avoiding strongly acidic or basic conditions during the workup will preserve the ester group. | Quench the reaction with a mild reducing agent like sodium thiosulfate, then wash the organic layer with a saturated sodium bicarbonate solution (briefly, to neutralize acid without prolonged base contact) and brine. |

| Choose a pH-Neutral Brominating Agent | Some brominating agents are less likely to generate acidic byproducts. | While NBS is common, other agents could be considered, though NBS is generally well-tolerated if conditions are controlled. |

Reaction Pathway and Side Reactions

Caption: Key reaction pathways in the synthesis of Methyl 5-bromo-2-fluoro-4-hydroxybenzoate.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Validation & Comparative

A Comparative Analysis of the Biological Effects of Fluorinated vs. Non-Fluorinated Hydroxybenzoates

Introduction

For decades, p-hydroxybenzoic acid esters, commonly known as parabens, have been the gold standard for preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial activity.[1] However, ongoing research into their potential endocrine-disrupting effects has spurred the exploration of alternatives with improved safety and efficacy profiles.[2] One promising avenue of investigation is the strategic fluorination of hydroxybenzoates. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties, often leading to enhanced potency, metabolic stability, and bioavailability.[3]

This guide provides a comprehensive comparative study of the biological effects of fluorinated versus non-fluorinated hydroxybenzoates. We will delve into their antimicrobial and cytotoxic activities, as well as their enzyme inhibitory potential, supported by experimental data and detailed protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of fluorinated hydroxybenzoates as next-generation preservatives and therapeutic agents.

The Influence of Fluorination on Physicochemical Properties

The introduction of fluorine, the most electronegative element, into the hydroxybenzoate scaffold can significantly alter its electronic and steric properties. These modifications can, in turn, influence the molecule's lipophilicity, acidity (pKa), and metabolic stability, which are key determinants of its biological activity. For instance, fluorination can increase the acidity of the phenolic hydroxyl group, potentially enhancing its interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the compound's in vivo half-life.

Comparative Antimicrobial Activity

Non-fluorinated hydroxybenzoates (parabens) exert their antimicrobial action by disrupting membrane transport processes and inhibiting the synthesis of DNA, RNA, and key enzymes in microorganisms.[4] The antimicrobial efficacy of parabens generally increases with the length of the alkyl ester chain.[5]

While direct comparative studies with a full suite of fluorinated parabens are limited in the readily available literature, the principles of medicinal chemistry suggest that fluorination could enhance antimicrobial potency. Fluorination can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Experimental Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the available MIC data for non-fluorinated hydroxybenzoates against common bacterial strains. Corresponding data for their direct fluorinated analogs are not widely available in the reviewed literature, highlighting a key area for future research.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 4-hydroxybenzoic acid | Gram-positive & Gram-negative bacteria | 160 | [6] |

| Methylparaben | Streptococcus sobrinus | 2500-5000 | [7] |

| Propylparaben | Streptococcus sobrinus | 1250-2500 | [7] |

| Butylparaben | Acinetobacter calcoaceticus | >15000 | [5] |

| Methylparaben | Acinetobacter calcoaceticus | >15000 | [5] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a widely used qualitative technique to assess the antimicrobial susceptibility of bacteria.[8]

Workflow Diagram: Kirby-Bauer Disk Diffusion Test

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

-

Plating: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[9]

-

Disk Application: Aseptically place paper disks impregnated with the test compounds (fluorinated and non-fluorinated hydroxybenzoates) onto the agar surface.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zones around the disks where bacterial growth is inhibited. The size of the zone correlates with the susceptibility of the bacterium to the compound.[6]

Comparative Cytotoxicity

The cytotoxicity of hydroxybenzoates is a critical parameter for their application in products that come into contact with human tissues. Parabens generally exhibit low toxicity, but some studies have raised concerns about their potential effects on certain cell types.[10] Fluorination can either increase or decrease the cytotoxicity of a molecule depending on the specific compound and cell line. For instance, some fluorinated compounds have been shown to possess potent anticancer activity.[11]

Experimental Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents available IC50 data for non-fluorinated hydroxybenzoates against a human breast cancer cell line (MCF-7). Data for direct fluorinated analogs is a significant gap in the current literature.

| Compound | Cell Line | IC50 (µM) | Reference |

| Methylparaben | MCF-7 | >1000 | [10] |

| Butylparaben | MCF-7 | ~200 | [10] |

| Benzylparaben | MCF-7 | ~100 | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Workflow Diagram: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated hydroxybenzoates.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[13]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Comparative Enzyme Inhibitory Activity

The ability of hydroxybenzoates to inhibit specific enzymes can contribute to their biological effects. For example, the inhibition of tyrosinase, a key enzyme in melanin synthesis, is a target for skin-lightening agents.[13] Fluorination can enhance enzyme inhibitory activity by increasing the binding affinity of the inhibitor to the enzyme's active site.[3]

Experimental Data: Tyrosinase Inhibition

The following table shows the IC50 values for the inhibition of mushroom tyrosinase by p-hydroxybenzoic acid and its methyl ester.

| Compound | Enzyme | IC50 (mM) | Reference |

| p-hydroxybenzoic acid | Mushroom Tyrosinase | 0.98 | [14] |

| Methyl p-hydroxybenzoate | Mushroom Tyrosinase | 0.66 | [14] |

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, often using L-DOPA as a substrate.

Workflow Diagram: Tyrosinase Inhibition Assay

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Reaction Mixture: In a 96-well plate, add the buffer, test compound solution, and tyrosinase solution.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the L-DOPA solution to each well to start the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the absorbance at approximately 475 nm at regular intervals to monitor the formation of dopachrome, the colored product of the reaction.

-

Inhibition Calculation: Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence of the test compound to the rate of the control reaction without the inhibitor.

Conclusion and Future Directions

The strategic fluorination of hydroxybenzoates holds considerable promise for the development of novel antimicrobial agents and enzyme inhibitors with potentially enhanced efficacy and improved pharmacokinetic profiles. While this guide provides a foundational comparison based on existing literature, it also highlights a significant gap in direct comparative studies. Future research should focus on the systematic synthesis and biological evaluation of a series of fluorinated hydroxybenzoate esters that are analogous to the commonly used parabens. Such studies, employing the standardized protocols outlined herein, will be crucial for generating the quantitative data needed for a definitive comparative assessment. The insights gained from these future investigations will be invaluable for the rational design of next-generation hydroxybenzoate derivatives for a wide range of applications in the pharmaceutical and life science industries.

References

-

Evaluation of estrogenic activity of parabens and their chlorinated derivatives by using the yeast two-hybrid assay and the enzyme-linked immunosorbent assay. (2025). ResearchGate. [Link]

-

In Vitro Tyrosinase Inhibitory Assay. (n.d.). Bio-protocol. [Link]

-

A comprehensive review on tyrosinase inhibitors. (n.d.). PubMed Central. [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PubMed Central. [Link]

-

Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. (1998). Bioscience, Biotechnology, and Biochemistry. [Link]

-

Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (n.d.). PubMed Central. [Link]

-

Bacterial Toxicity Testing and Antibacterial Activity of Parabens. (2017). ResearchGate. [Link]

-

Cytotoxic and Apoptotic Properties of the Flavonoid-rich Ethyl Acetate Fraction of the Crude Methanol Leaf Extract of Syzygium samarangense (Blume) Merr. (Myrtaceae) against MCF-7 Breast Cancer Cells. (n.d.). PubMed Central. [Link]

-

IC50 values of compounds 1 and 2 against human cancer cell lines. (n.d.). ResearchGate. [Link]

-

Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome. (2022). PubMed Central. [Link]

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2025). ResearchGate. [Link]

-

Constituents with tyrosinase inhibitory activities from branches of Ficus erecta var. sieboldii King. (n.d.). Taylor & Francis Online. [Link]

-

A review of the endocrine activity of parabens and implications for potential risks to human health. (2005). PubMed. [Link]

-

Development and Characterization of Ibrutinib-Loaded Ethylcellulose-Based Nanosponges: Cytotoxicity Assay against MCF-7 Cell Lines. (n.d.). MDPI. [Link]

-

Paraben. (n.d.). Wikipedia. [Link]

-

Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis. (n.d.). PubMed. [Link]

-

p-Hydroxybenzoate esters metabolism in MCF7 breast cancer cells. (2012). PubMed. [Link]

-

QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (n.d.). MDPI. [Link]

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (n.d.). PubMed Central. [Link]

-

Tyrosinase inhibitory activity. (2023). ResearchGate. [Link]

-

Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). (n.d.). Royal Society of Chemistry. [Link]

-

Antibacterial effect of parabens against planktonic and biofilm Streptococcus sobrinus. (2025). ResearchGate. [Link]

-

A Review of the Endocrine Activity of Parabens and Implications for Potential Risks to Human Health. (2005). ResearchGate. [Link]

-

Tyrosinase Inhibition Assay. (2023). Active Concepts. [Link]

-

Parabens alter the surface characteristics and antibiotic susceptibility of drinking water bacteria. (2024). PubMed. [Link]

-

A study of possible toxicological effects of Methylparaben on estrogen receptor-α negative MCF-7 human breast cancer cell line. (2021). ResearchGate. [Link]

-

a) Potential groups engaged in an interaction hydroxybenzoic... (n.d.). ResearchGate. [Link]

-

lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. (2019). PubMed Central. [Link]

-

EVALUATION OF THE INGESTION OF PARABENS DURING THE USE OF DENTAL CARE PRODUCTS BY HEALTHY HUMAN VOLUNTEERS. (n.d.). Farmacia Journal. [Link]

-

Comparative study on transcriptional activity of 17 parabens mediated by estrogen receptor α and β and androgen receptor. (n.d.). PubMed. [Link]

-

Biochemical Analysis of Apoptosis to Impact of Bacterial Extracellular Polymeric Substances Extract on Human Breast Cancer Cell Line (MCF-7). (n.d.). Surgery, Gastroenterology and Oncology. [Link]

-

Antioxidative galloyl esters as enzyme inhibitors of p-hydroxybenzoate hydroxylase. (n.d.). CORE. [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). PubMed Central. [Link]

-

Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021. (n.d.). MDPI. [Link]

-

Antimicrobial, Antioxidant, and α-Glucosidase-Inhibitory Activities of Prenylated p-Hydroxybenzoic Acid Derivatives from Oberonia ensiformis. (n.d.). MDPI. [Link]

-

13.5B: Kirby-Bauer Disk Susceptibility Test. (2024). Biology LibreTexts. [Link]

-

Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains. (n.d.). PubMed. [Link]

-

Effect of the test compounds on cell viability. HFF-1 cells were... (n.d.). ResearchGate. [Link]

-

Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action. (2022). MDPI. [Link]

- Synthesis method of methylparaben. (n.d.).

-

Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]

Sources

- 1. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A review of the endocrine activity of parabens and implications for potential risks to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. Parabens alter the surface characteristics and antibiotic susceptibility of drinking water bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. p-Hydroxybenzoate esters metabolism in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]

- 11. Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bio-protocol.org [bio-protocol.org]

A Definitive Guide to Confirming the Regiochemistry of Bromination in Methyl 5-bromo-2-fluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex aromatic compounds, particularly those intended for pharmaceutical applications, unambiguous structural confirmation is paramount. The regioselectivity of electrophilic aromatic substitution reactions, such as bromination, can be influenced by a subtle interplay of directing effects from multiple substituents. This guide provides a comprehensive framework for confirming the specific isomeric identity of Methyl 5-bromo-2-fluoro-4-hydroxybenzoate, a polysubstituted benzene derivative. By integrating theoretical principles with advanced analytical techniques, we present a robust, self-validating workflow for researchers in the field.

The Chemical Challenge: Predicting the Outcome of Bromination

The starting material, Methyl 2-fluoro-4-hydroxybenzoate, possesses three distinct substituents on the benzene ring, each exerting its own influence on the regiochemical outcome of electrophilic bromination. Understanding these directing effects is the first step in predicting the likely structure of the product.

-

Hydroxyl Group (-OH): A strongly activating ortho-, para-director.

-

Fluorine Atom (-F): A deactivating ortho-, para-director.

-

Methyl Ester Group (-COOCH₃): A deactivating meta-director.

The interplay of these groups suggests that the incoming electrophile (Br⁺) will be directed to positions ortho or para to the powerful hydroxyl group. The position ortho to the hydroxyl group and meta to the methyl ester is C5. The other position ortho to the hydroxyl group, C3, is sterically hindered by the adjacent fluorine and methyl ester groups. Therefore, the most probable product of monobromination is Methyl 5-bromo-2-fluoro-4-hydroxybenzoate .

However, theoretical prediction alone is insufficient for definitive structural assignment. Minor products resulting from substitution at other positions, such as the C3 position, could also be formed. Therefore, rigorous experimental confirmation is essential.

Comparative Analysis of Potential Isomers

To confirm the identity of the major product, a comparative analysis against its potential isomers is necessary. The most likely alternative is Methyl 3-bromo-2-fluoro-4-hydroxybenzoate.

| Compound Name | Structure | Predicted Key Differentiating Features |

| Methyl 5-bromo-2-fluoro-4-hydroxybenzoate | Two aromatic protons will be singlets in the ¹H NMR spectrum due to the absence of adjacent protons. | |

| Methyl 3-bromo-2-fluoro-4-hydroxybenzoate | The two aromatic protons will appear as doublets in the ¹H NMR spectrum due to ortho coupling. |

This fundamental difference in the predicted ¹H NMR splitting patterns provides a clear and powerful diagnostic tool for distinguishing between the two most likely isomers.

Definitive Structural Elucidation: A Multi-faceted Approach

A combination of spectroscopic and analytical techniques is employed to provide unequivocal structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of atoms in a molecule.

Expected ¹H NMR Data for Methyl 5-bromo-2-fluoro-4-hydroxybenzoate:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |

| H-3 | ~7.0-7.2 | d (J ≈ 8-9 Hz) | Ortho to the electron-donating -OH group and meta to the electron-withdrawing -COOCH₃ group. Coupled to F at C2. |

| H-6 | ~7.8-8.0 | s | Para to the -OH group and ortho to the -Br and -COOCH₃ groups. No adjacent protons. |

| -OH | ~10-11 | s (broad) | Phenolic proton, chemical shift is concentration and solvent dependent. |

| -OCH₃ | ~3.9 | s | Methyl ester protons. |

Expected ¹³C NMR Data for Methyl 5-bromo-2-fluoro-4-hydroxybenzoate:

The ¹³C NMR spectrum will show eight distinct signals. The carbon attached to the fluorine will appear as a doublet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the combined electronic effects of all substituents.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide definitive evidence of through-bond and through-space correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For Methyl 5-bromo-2-fluoro-4-hydroxybenzoate, a key HMBC correlation would be observed between the singlet proton at H-6 and the carbonyl carbon of the methyl ester group. This correlation would be absent in the 3-bromo isomer.[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum would show a correlation between the methyl protons of the ester and the aromatic proton at H-3, further confirming the proposed structure.

X-ray Crystallography: The Gold Standard for Solid-State Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including the precise positions of all atoms. Obtaining a suitable crystal of the brominated product would provide definitive proof of its regiochemistry. The crystal structure of the closely related compound, Methyl 5-bromo-2-hydroxybenzoate, has been reported and serves as a valuable reference for comparison.[2]

Computational Chemistry: A Predictive and Corroborative Tool

Computational methods, such as Density Functional Theory (DFT), can be used to predict the relative stabilities of the possible isomers and to calculate theoretical NMR chemical shifts. These calculated values can then be compared with the experimental data to further support the structural assignment.

Experimental Protocols

Protocol 1: Bromination of Methyl 2-fluoro-4-hydroxybenzoate

This protocol is adapted from established procedures for the bromination of substituted phenols and benzoates.[3][4]

Materials:

-

Methyl 2-fluoro-4-hydroxybenzoate

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or elemental iron

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Dissolve Methyl 2-fluoro-4-hydroxybenzoate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add a catalytic amount of iron(III) bromide or elemental iron to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the major product.

Protocol 2: NMR Sample Preparation and Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

Perform 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, to establish connectivity and spatial relationships.

Conclusion

References

-

Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1467. [Link]

-

Huang, H.-R., Du, Z.-Y., Lu, Y.-J., Fang, Y.-X., & Zhang, K. (2011). Methyl 4-bromo-3-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o115. [Link]

-